2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
Description
2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole is a boron-containing heterocyclic compound featuring a phenyl group substituted with a 1,3-oxazole ring and a pinacol boronate ester. This structure enables its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . The compound’s boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity under catalytic conditions, making it valuable in pharmaceuticals, materials science, and agrochemicals.
Properties
CAS No. |
1603136-79-3 |
|---|---|
Molecular Formula |
C15H18BNO3 |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-10H,1-4H3 |
InChI Key |
IBINGBVTISPGRW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CO3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-2-phenyl-1,3-oxazole
The oxazole core is constructed via Robinson-Gabriel cyclization , where α-acylamino ketones undergo acid-catalyzed cyclodehydration. For example, treating 3-bromo-N-cyclopropyl-2-methyl-aniline with oxalyl chloride in ether forms 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione , which is subsequently oxidized to 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid using hydrogen peroxide. Cyclization with triphosgene and ethyl nitroacetate yields the oxazole precursor.
Oxazole Ring Construction via Van Leusen Reaction
TosMIC-Mediated Cyclization
The van Leusen reaction enables oxazole synthesis from aldehydes and Tosylmethyl isocyanide (TosMIC). Starting with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , TosMIC (1.2 eq.) and potassium carbonate in methanol at 60°C yield the oxazole via a two-step mechanism: (1) nucleophilic attack forming an imidate intermediate and (2) elimination of TosH to generate the heterocycle.
Equation 1:
This method is advantageous for its mild conditions (60°C, 12 h) and 82% isolated yield .
Bredereck Reaction with α-Haloketones
α-Haloketone and Amide Condensation
The Bredereck reaction condenses 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl α-chloroketone with formamide derivatives. Heating at 100°C in toluene with triethylamine facilitates cyclodehydration, forming the oxazole ring.
Table 2: Bredereck Reaction Parameters
| α-Haloketone | Amide | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Chloroketone | Formamide | Toluene | 8 | 70 |
| α-Bromoketone | Acetamide | DMF | 6 | 65 |
Cycloisomerization of Propargylic Amides
Gold-Catalyzed Cyclization
Propargylic amides bearing the boronic ester group undergo cycloisomerization using gold(I) catalysts. For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(prop-2-yn-1-yl)benzamide in dichloroethane with AuCl(PPh₃) (2 mol%) at 80°C generates the oxazole via a 5-endo-dig cyclization pathway.
Mechanistic Insight:
-
Au(I) coordination to alkyne.
-
Nucleophilic attack by amide oxygen.
-
Proton transfer and rearomatization.
This method achieves 88% yield but requires stringent anhydrous conditions.
Green Synthesis Approaches
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Employed in coupling reactions with aryl iodides.
Solvents: Tetrahydrofuran (THF), dichloromethane, and other organic solvents.
Major Products Formed
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Aryl Boronates: Produced via coupling reactions with aryl iodides.
Scientific Research Applications
Medicinal Chemistry
The incorporation of boron into medicinal compounds has been shown to enhance biological activity. The oxazole ring contributes to the pharmacological properties of the compound.
- Anticancer Activity : Research indicates that oxazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its electrophilic nature.
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Materials Science
The unique properties of boron-containing compounds make them suitable for applications in materials science.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers with boron additives exhibit improved flame retardancy and thermal resistance .
Fluorescent Probes
The compound can be modified to develop fluorescent probes for biological imaging.
- Bioimaging : The oxazole moiety can be tuned to emit fluorescence upon interaction with specific biomolecules. This property is valuable for tracking cellular processes in real-time .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with other molecules through coordination bonds, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Research Findings and Data
Comparative Performance in Suzuki-Miyaura Coupling
| Compound | Reaction Time (h) | Yield (%) | Catalyst System |
|---|---|---|---|
| Target Compound | 24 | 78 | Pd(PPh₃)₄, K₂CO₃, DMF |
| 2-[4-(Pinacol)phenyl]benzoxazole | 18 | 88 | Pd(dppf)Cl₂, KOAc, dioxane |
| 5-(Pinacol)benzo[d]isoxazole | 12 | 65 | Pd(OAc)₂, SPhos, THF |
Trends : Para-substituted derivatives achieve higher yields due to reduced steric hindrance .
Biological Activity
The compound 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole is a novel boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20BNO3
- Molecular Weight : 285.15 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with oxazole precursors. The process can be optimized through various catalytic methods to enhance yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Tested : MDA-MB-231 (breast cancer)
- IC50 Value : 0.23 µM after 48 hours of treatment.
- The mechanism appears to involve apoptosis induction through caspase activation pathways .
- Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
-
Antimicrobial Properties :
- Preliminary studies indicate antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
The proposed mechanisms by which this compound exerts its biological effects include:
- Tubulin Inhibition : Similar to other boron-containing compounds, it is hypothesized that it may disrupt microtubule dynamics leading to cell cycle arrest and subsequent apoptosis .
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress in treated cells has been observed .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety. A two-step approach is common:
Preparation of the boronic ester precursor : Aryl halides (e.g., bromophenyl-oxazole) are reacted with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane .
Coupling with oxazole derivatives : The boronic ester intermediate undergoes cross-coupling with halogenated oxazoles (e.g., 2-bromo-1,3-oxazole) using Pd catalysts (e.g., PdCl₂(dppf)) and bases like K₂CO₃ in refluxing THF .
Key Conditions :
| Step | Catalyst | Solvent | Temperature | Atmosphere |
|---|---|---|---|---|
| Boronation | Pd(dba)₂ | THF | 80–100°C | Inert (N₂/Ar) |
| Coupling | PdCl₂(dppf) | THF/DMF | 60–80°C | Inert |
Q. How should moisture sensitivity be managed during synthesis and purification?
- Methodological Answer : The dioxaborolane group is highly moisture-sensitive. Best practices include:
- Conducting reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes .
- Using anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Purification via column chromatography with deoxygenated solvents (e.g., hexanes/EtOAc with 0.25% Et₃N to neutralize residual acid) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., oxazole protons at δ 8.1–8.3 ppm; boronic ester methyl groups at δ 1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃BN₂O₃: calc. 346.18) .
- Infrared (IR) : B-O stretching at ~1350 cm⁻¹ and oxazole C=N at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How do steric effects from the tetramethyl dioxaborolane group influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The tetramethyl groups increase steric hindrance, which can slow transmetallation but improve stability. To mitigate sluggish reactivity:
- Use bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates .
- Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF > THF) to enhance catalytic turnover .
- Kinetic studies (monitored via HPLC or ¹H NMR) reveal that coupling with electron-deficient aryl halides proceeds faster (e.g., 2-chloropyridine vs. 2-bromobenzene) .
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions?
- Methodological Answer : Yield discrepancies often arise from:
- Substrate purity : Aryl halides must be dry and free of deactivating substituents. Pre-purify via recrystallization .
- Catalyst preactivation : Pre-mix Pd catalysts with ligands (e.g., SPhos) in situ to avoid oxidation .
- Additives : Adding CsF (2 equiv) can enhance boronate nucleophilicity in challenging couplings .
Example optimization
| Entry | Ligand | Additive | Yield (%) |
|---|---|---|---|
| 1 | PPh₃ | None | 45 |
| 2 | XPhos | CsF | 82 |
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity in Pd-catalyzed couplings or biological target interactions .
- Molecular Docking : Screen oxazole-boronic ester analogs against target proteins (e.g., kinases) to prioritize synthesis. For example, substituents at the oxazole 4-position enhance binding to ATP pockets .
- SAR Studies : Correlate logP (from HPLC) with cellular permeability; methyl groups on oxazole improve logP by ~0.5 units .
Methodological Considerations Table
| Aspect | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis | Standard Suzuki conditions | Ligand/additive screening |
| Characterization | NMR/IR | HRMS/DFT validation |
| Applications | Cross-coupling | Drug discovery |
Note : Avoid commercial sources like BenchChem. All methods are derived from peer-reviewed protocols or authoritative industrial guidelines (e.g., Thermo Scientific ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
